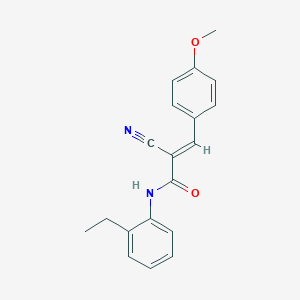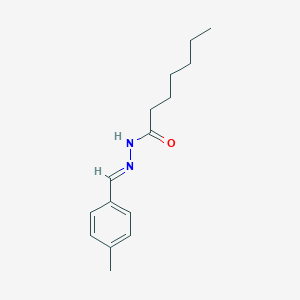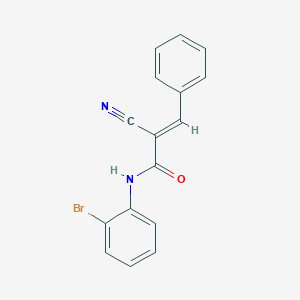![molecular formula C19H22N2O B255317 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)
3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol, also known as methylene blue, is a heterocyclic aromatic compound that has been widely used in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
Methylene blue acts as an electron acceptor, which allows it to transfer electrons from reduced molecules to oxidized molecules. This mechanism of action allows 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue to act as an antioxidant, protecting cells from oxidative stress. Methylene blue has also been found to inhibit the activity of nitric oxide synthase, leading to a reduction in the production of nitric oxide.
Biochemical and Physiological Effects:
Methylene blue has been found to have a variety of biochemical and physiological effects. This compound has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the activity of nitric oxide synthase. Methylene blue has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene blue has a number of advantages for use in lab experiments. This compound is relatively inexpensive and easy to obtain, making it a cost-effective tool for scientific research. Methylene blue is also highly stable and has a long shelf life. However, there are some limitations to the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in lab experiments. This compound can be toxic at high concentrations, and its effects can be influenced by a number of factors, including pH and temperature.
Orientations Futures
There are a number of future directions for the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in scientific research. One area of interest is the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methylene blue has also been found to have potential as a treatment for cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue has been investigated as a potential treatment for sepsis, as it has been found to improve mitochondrial function and reduce oxidative stress.
Méthodes De Synthèse
Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of 3,7-diamino-5-phenylphenazinium chloride with potassium permanganate, and the reduction of 3,7-diamino-5-phenylphenazinium chloride with sodium dithionite. The most commonly used method for synthesizing 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
Applications De Recherche Scientifique
Methylene blue has been extensively used in scientific research due to its ability to bind to a variety of biological molecules, including proteins, DNA, and RNA. This compound has been used in a number of studies to investigate the mechanisms of various biological processes, including oxidative stress, apoptosis, and mitochondrial function. Methylene blue has also been used as a staining agent in histology and microscopy.
Propriétés
Nom du produit |
3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-(diethylaminomethyl)-2-methyl-1H-benzo[h]quinolin-4-one |
InChI |
InChI=1S/C19H22N2O/c1-4-21(5-2)12-17-13(3)20-18-15-9-7-6-8-14(15)10-11-16(18)19(17)22/h6-11H,4-5,12H2,1-3H3,(H,20,22) |
Clé InChI |
STKKPPHRPPTOPT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C |
SMILES canonique |
CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)



![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)

![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)